N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide - 1251685-18-3

N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Catalog Number: EVT-2845681
CAS Number: 1251685-18-3
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide

Compound Description: (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide is a novel analog of Losartan, a medication used to treat high blood pressure. This compound incorporates a morpholin-3-one derivative, a critical structural feature related to its potential application in medicine.

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (5)

Compound Description: 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (5) is a quinolone-2-(1H)-one derivative developed as a Hedgehog Signaling Pathway (HSP) inhibitor. This compound exhibits low micromolar cytotoxicity against a panel of eight human cancer cell lines known to possess HSP components, including the seminoma TCAM-2 cell line.

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (23)

Compound Description: 2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (23) is a quinolone-2-(1H)-one derivative investigated for its HSP inhibitory activity. It demonstrates potent downregulation of the HSP pathway by reducing Gli expression and mRNA levels of Ptch1 and Gli2.

Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (24)

Compound Description: Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (24) is a quinolone-2-(1H)-one derivative explored as an HSP inhibitor. It exhibits potent activity in downregulating the HSP pathway and exhibits promising in-cell inhibition values.

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Compound Description: N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is a benzopyran-based compound investigated for its potential as a potassium-channel opener with cardiovascular therapeutic activities. The molecule exhibits specific stereochemical features, with 2-dimethoxymethyl and 3-hydroxyl groups in axial positions and the 4-acetamide group in a pseudo-equatorial position.

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

Compound Description: N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide serves as a precursor in the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. It undergoes recyclization in acidic ethanol in the presence of an amine, leading to the formation of dihydropyrrolone derivatives. This reaction forms the basis for a one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a high-affinity antagonist selective for κ-opioid receptors (KOR). It has been characterized for its pharmacological properties, demonstrating potent KOR antagonist activity in both in vitro and in vivo studies.

2-(4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl)-N-(2-hydroxyethyl)acetamide

Compound Description: 2-(4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl)-N-(2-hydroxyethyl)acetamide acts as a precursor in an environmentally friendly photochemical synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione. This process involves an ESIPT-promoted contraction of the 3-hydroxypyran-4-one fragment followed by intramolecular cyclization.

2,5-dihydro-4-[(4-methylphenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide

Compound Description: 2,5-dihydro-4-[(4-methylphenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide is a 2(5H)-furanone amide synthesized through a novel 3(2H)-furanone-2(5H)-furanone rearrangement. Its structure involves participation of the amide and amine N atoms in a conjugated π system and intramolecular hydrogen bonding by the N-H groups.

N-[6-(4-morpholinyl)-3-pyridinyl]-2-(tetrahydro-2H-pyran-4-yl)-N-[(1-{[phenyl]methyl}-4-piperidinyl)methyl]acetamide

Compound Description: N-[6-(4-morpholinyl)-3-pyridinyl]-2-(tetrahydro-2H-pyran-4-yl)-N-[(1-{[phenyl]methyl}-4-piperidinyl)methyl]acetamide is a compound investigated for its inhibitory activity against GlyT1 transporters. This research focuses on its potential application in treating neurological and neuropsychiatric disorders, particularly schizophrenia.

N-(3-acetamido-5-(quinaxalin-2-yl)phenyl)acrylamide

Compound Description: N-(3-acetamido-5-(quinaxalin-2-yl)phenyl)acrylamide is a JAK/STAT modulating compound. It is included in a list of potential therapeutic agents for treating vitiligo, an autoimmune disorder characterized by the loss of skin pigmentation.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2), derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester (1), is a key intermediate in synthesizing numerous new compounds, including Schiff's bases, thiosemicarbazides, and various heterocyclic derivatives. Many of these derivatives are tested for their antimicrobial properties.

6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine (4)

Compound Description: 6-acetyl-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine (4), synthesized from 6-acetyl-5-amino-4-methyl-2-phenylthieno[2,3-d ]pyrimidine, is a versatile intermediate in synthesizing various heterocyclic compounds. This includes Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives, all incorporating the 5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine moiety.

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) acts as a GPR17 agonist and is evaluated in combination with temozolomide (TMZ) and a phenolic compound for glioblastoma therapy. This combination exhibits synergistic effects in inhibiting glioblastoma cell proliferation, migration, invasion, and colony formation.

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

Compound Description: N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d) is a chalcone analog containing a 1,3,4-oxadiazole linker. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, displaying MIC values comparable to standard antibiotics.

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

Compound Description: N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e) represents a chalcone analog linked to a 1,3,4-oxadiazole moiety. It demonstrates potent antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than standard antibiotics.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

Compound Description: 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27) is a peptidomimetic identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. It is considered a potential therapeutic agent for targeting pyrimidine synthesis in this bacterium.

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64)

Compound Description: 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64) is a peptidomimetic compound found to be a potent inhibitor of dCTP deaminase in Campylobacter concisus. This inhibitory activity makes it a potential therapeutic candidate for targeting pyrimidine metabolism in this bacterium.

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150)

Compound Description: N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150) is a peptidomimetic compound identified as a potent inhibitor of dCTP deaminase in Campylobacter concisus. This inhibitory activity suggests its potential as a therapeutic agent for targeting pyrimidine metabolism in this bacterium.

1-(5-{[(2R,3S)-2-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}oxy)-3-(4-phenyl)morpholin-4-yl]methyl}-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine (L-760735)

Compound Description: 1-(5-{[(2R,3S)-2-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}oxy)-3-(4-phenyl)morpholin-4-yl]methyl}-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine (L-760735) is a highly selective NK1 receptor antagonist. It has been shown to increase dorsal raphe nucleus (DRN) neuronal firing rate, potentially contributing to its antidepressant effects.

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (zolpidem)

Compound Description: N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, known as zolpidem, is a widely used sedative-hypnotic medication. Its pharmacokinetic interactions with duloxetine, an antidepressant, have been investigated in healthy volunteers. The study found no significant kinetic interaction between these two drugs.

Azinothricin

Compound Description: Azinothricin is a unique hexadepsipeptide antibiotic isolated from Streptomyces sp. X-14950. It possesses a complex 19-membered cyclodepsipeptide ring comprised of six unusual amino acids and a novel C21 side chain. This compound exhibits potent antibacterial activity, primarily against Gram-positive microorganisms.

Properties

CAS Number

1251685-18-3

Product Name

N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide

Molecular Formula

C19H23N3O5S

Molecular Weight

405.47

InChI

InChI=1S/C19H23N3O5S/c1-15-4-3-5-16(12-15)20(2)19(24)14-21-13-17(6-7-18(21)23)28(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

LEVOHNSVKOUSAR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.